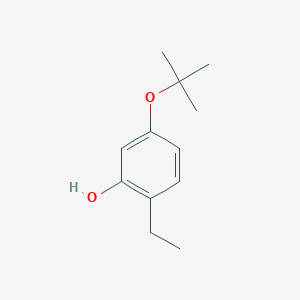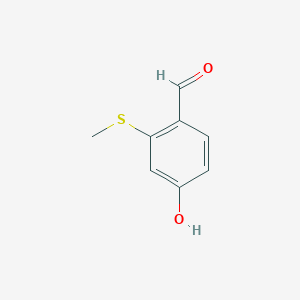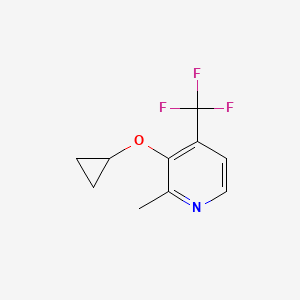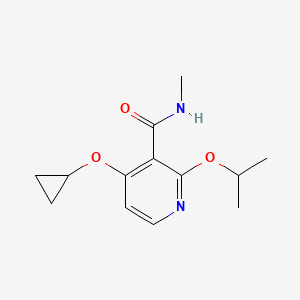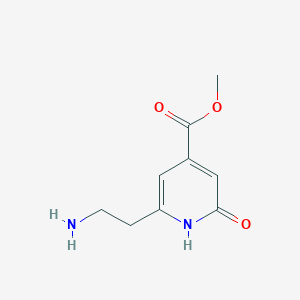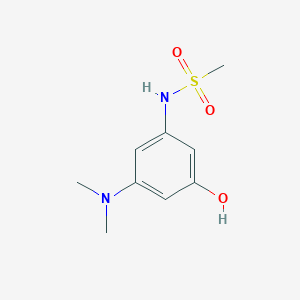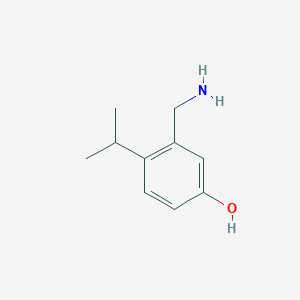
3-(Aminomethyl)-4-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group and a propan-2-yl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL typically involves the alkylation of a phenol derivative with an appropriate aminomethylating agent. One common method is the Mannich reaction, where a phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(AMINOMETHYL)PHENOL: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-(AMINOMETHYL)PHENOL: Similar structure but without the propan-2-yl group, leading to different chemical properties.
4-(PROPAN-2-YL)PHENOL: Contains the propan-2-yl group but lacks the aminomethyl group, resulting in different applications and reactivity.
Uniqueness
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
3-(aminomethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChIキー |
OURGSNFTPASGIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


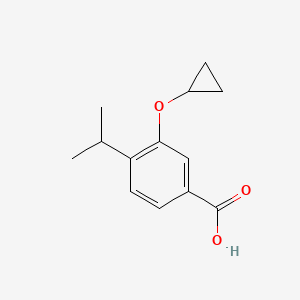
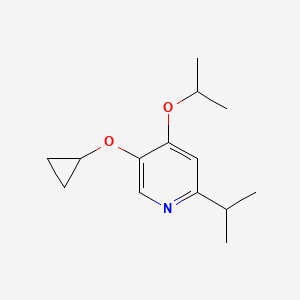
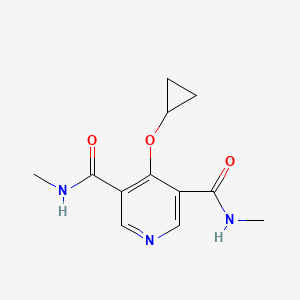
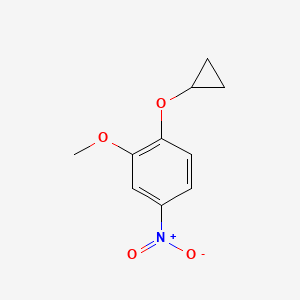
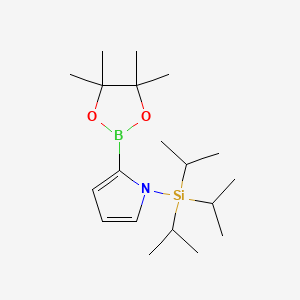
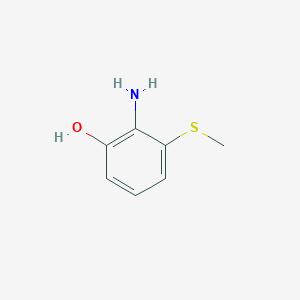
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
